molecular formula C15H15ClO B026771 1-chloro-3-[4-(ethoxymethyl)phenyl]benzene CAS No. 109523-99-1

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

Katalognummer: B026771
CAS-Nummer: 109523-99-1
Molekulargewicht: 246.73 g/mol
InChI-Schlüssel: UUPPWGJCLZBUPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 3-position and an ethoxymethyl group at the 4’-position. It is used in various chemical and industrial applications due to its unique structural properties.

Eigenschaften

CAS-Nummer

109523-99-1

Molekularformel

C15H15ClO

Molekulargewicht

246.73 g/mol

IUPAC-Name

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

InChI

InChI=1S/C15H15ClO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3

InChI-Schlüssel

UUPPWGJCLZBUPO-UHFFFAOYSA-N

SMILES

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Kanonische SMILES

CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Andere CAS-Nummern

109523-99-1

Synonyme

1-chloro-3-[4-(ethoxymethyl)phenyl]benzene

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- typically involves the chlorination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with ethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- involves its interaction with various molecular targets. The chlorine atom and ethoxymethyl group influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved include electrophilic aromatic substitution and nucleophilic attack, leading to the formation of various intermediates and products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-Biphenyl, 3-chloro-4’-(ethoxymethyl)- is unique due to the presence of both the chlorine atom and the ethoxymethyl group, which confer distinct chemical and physical properties. This combination of substituents influences the compound’s reactivity, making it valuable in various chemical and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.